molecular formula C20H14N2O B2698126 6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one CAS No. 63873-46-1

6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0^{2,10}.0^{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one

Cat. No.: B2698126
CAS No.: 63873-46-1
M. Wt: 298.345
InChI Key: SNYLZJXYDYHUGO-UHFFFAOYSA-N
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Description

“9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one” is a complex organic compound . The compound is also known as "6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0 2,10 .0 4,9 .0 16,20 ]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It is also related to the compound "17-[(2-aminoethyl)amino]-3,10-diazapentacyclo[10.7.1.0{2,10}.0{4,9}.0^{16,20}]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one" .

Scientific Research Applications

Antialgal Activity and Synthetic Analogues

Research on compounds structurally related to 9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one has demonstrated significant antialgal activity, which suggests potential applications in controlling algal blooms. For instance, DellaGreca et al. (2001) synthesized dihydrophenanthrenes and phenanthrenes, mimics of natural compounds found in Juncus effusus, which exhibited strong inhibition of the green alga Selenastrum capricornutum growth at low concentrations. These findings highlight the potential of structurally related compounds for ecological management and antialgal applications (DellaGreca et al., 2001).

Photoelectric Properties for Optoelectronic Applications

Li et al. (2013) explored the photoelectric properties of novel indeno[2,1-a]phenalene derivatives, including those with electron-donating or electron-withdrawing groups, prepared via Pd-catalyzed Sonogashira–Hagihara reaction. These compounds exhibited tunable band gaps and fluorescent emission that could be used as solvent polarity and pH sensors, indicating their potential as fluorophores in optoelectronic material applications (Li et al., 2013).

Catalytic and Polymerization Initiators

Research has also been conducted on the synthesis and application of compounds structurally similar to 9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one in catalysis and polymerization. Mankaev et al. (2018) discussed tetrylenes based on 1,10-phenanthroline-containing diol and their use as initiators for ε-caprolactone polymerization. Such studies demonstrate the versatility of these compounds in catalysis and polymer synthesis, potentially leading to the development of new polymeric materials (Mankaev et al., 2018).

Properties

IUPAC Name

6,7-dimethyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c1-11-9-16-17(10-12(11)2)22-19(21-16)14-7-3-5-13-6-4-8-15(18(13)14)20(22)23/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYLZJXYDYHUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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